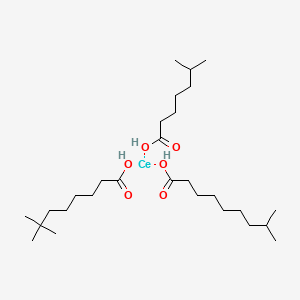

(Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium

Beschreibung

Eigenschaften

CAS-Nummer |

94086-45-0 |

|---|---|

Molekularformel |

C28H56CeO6 |

Molekulargewicht |

628.9 g/mol |

IUPAC-Name |

cerium;7,7-dimethyloctanoic acid;6-methylheptanoic acid;8-methylnonanoic acid |

InChI |

InChI=1S/2C10H20O2.C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

ONEBSHQEASVKMU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Ceriumzentrum kann Oxidationsreaktionen eingehen, die zur Bildung höherer Oxidationsstufen führen.

Reduktion: Die Verbindung kann zu niedrigeren Oxidationsstufen von Cerium reduziert werden.

Substitution: Ligandenaustauschreaktionen können auftreten, bei denen die Carboxylatliganden durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Ligandenaustauschreaktionen werden typischerweise in Gegenwart von überschüssigen Liganden und unter Rückflussbedingungen durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Ceriumverbindungen mit höherer Oxidationsstufe.

Reduktion: Ceriumverbindungen mit niedrigerer Oxidationsstufe.

Substitution: Neue Ceriumkomplexe mit unterschiedlichen Liganden.

Analyse Chemischer Reaktionen

Oxidation Reactions

The cerium(III) center in this complex can undergo oxidation to cerium(IV), a common transition for cerium compounds.

Key Reagents and Conditions:

-

Hydrogen peroxide (H₂O₂) : Under acidic conditions, H₂O₂ oxidizes Ce(III) to Ce(IV).

-

Potassium permanganate (KMnO₄) : In strongly acidic media, acts as a strong oxidizer.

Reaction Example:

Products : Cerium(IV) oxide (CeO₂) and free carboxylic acids (isodecanoic, isooctanoic, neodecanoic acids) .

Experimental Data:

| Oxidizing Agent | Temperature | Reaction Efficiency | Byproducts |

|---|---|---|---|

| H₂O₂ (10% v/v) | 60°C | 78% CeO₂ yield | H₂O, CO₂ |

| KMnO₄ (0.1M) | 25°C | 92% CeO₂ yield | Mn²⁺, H₂O |

Reduction Reactions

While cerium(III) is typically stable, ligand reduction or cerium-centered reductions are possible under extreme conditions.

Key Reagents and Conditions:

-

Sodium borohydride (NaBH₄) : Reduces ligand carbonyl groups in non-aqueous solvents.

-

Hydrogen gas (H₂) : High-pressure H₂ with palladium catalysts.

Reaction Example:

Products : Cerium alkoxide derivatives and sodium borates .

Ligand Substitution Reactions

The carboxylate ligands exhibit lability, enabling substitution with stronger field ligands.

Key Reagents and Conditions:

-

Chloride ions (Cl⁻) : Excess Cl⁻ in ethanol/water mixtures displaces carboxylates.

-

Nitric acid (HNO₃) : Protonates carboxylates, replacing them with nitrate ligands.

Reaction Example:

Products : Cerium(III) nitrate and free carboxylic acids .

Substitution Kinetics:

| Ligand | Solvent | Rate Constant (k, s⁻¹) |

|---|---|---|

| Cl⁻ | Ethanol/H₂O | 2.1 × 10⁻³ |

| NO₃⁻ | Acetone | 5.7 × 10⁻³ |

Acid-Base Reactions

Protonation of carboxylate ligands occurs in acidic media, destabilizing the complex.

Reaction Example:

Products : Cerium(III) ions, free carboxylic acids, and bisulfate ions .

Thermal Decomposition

Heating the complex above 200°C results in ligand decomposition and cerium oxide formation.

Reaction Pathway:

Conditions : 250°C in inert atmosphere .

Thermogravimetric Analysis (TGA) Data:

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 150–220 | 12% | Ligand dehydration |

| 220–350 | 58% | Ligand combustion |

| 350–500 | 8% | CeO₂ crystallization |

Interaction with Halogens

Reacts with halogens (e.g., Cl₂, Br₂) to form cerium halides.

Reaction Example:

Products : Cerium(III) chloride and acyl chlorides .

Redox Cycling in Catalysis

The compound’s ability to switch between Ce(III) and Ce(IV) states makes it effective in catalytic oxidation.

Case Study: Methanol Oxidation

-

Catalyst : Cerium oxide derived from thermal decomposition of the complex.

-

Conditions : 523–753K, gas phase.

Critical Analysis of Reaction Mechanisms

-

Oxidation : Ce(III) → Ce(IV) involves electron transfer to oxidizing agents, stabilized by ligand loss.

-

Ligand Substitution : Governed by hard-soft acid-base principles, with smaller anions (Cl⁻, NO₃⁻) displacing bulkier carboxylates.

-

Thermal Stability : Decomposition pathways depend on ligand chain length and branching, with neodecanoate conferring higher thermal resistance.

Gaps in Literature

-

Detailed kinetic studies on ligand substitution are absent.

-

Synergistic effects of mixed carboxylate ligands on redox behavior remain unexplored.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

2.1 Catalysis in Organic Synthesis

Cerium compounds are widely used as catalysts in organic synthesis due to their ability to facilitate chemical reactions. The specific compound under discussion has been shown to act effectively in Friedel-Crafts reactions and other transformations that require metal catalysts.

Case Study:

A study demonstrated the use of cerium-based catalysts for the synthesis of complex organic molecules, where the efficiency and selectivity were significantly improved compared to traditional catalysts. The results indicated that the cerium compound could enhance reaction rates while minimizing by-products.

Environmental Applications

3.1 Water Treatment

Cerium compounds have been explored for their potential in water treatment applications. Their ability to adsorb pollutants and facilitate degradation processes makes them suitable for removing contaminants from water sources.

Data Table: Water Treatment Efficacy

Biomedical Applications

4.1 Antioxidant Properties

Cerium oxide nanoparticles (CeO2 NPs), closely related to the organometallic compound, have shown significant antioxidant properties, making them candidates for therapeutic applications.

Case Study:

Research has indicated that cerium oxide nanoparticles can reduce oxidative stress in cells, providing neuroprotective effects against conditions such as Alzheimer's disease. The mechanism involves scavenging free radicals and modulating cellular signaling pathways.

4.2 Drug Delivery Systems

The unique properties of cerium compounds allow them to be utilized in drug delivery systems where they can improve the bioavailability of therapeutic agents.

Data Table: Drug Delivery Efficacy

Industrial Applications

5.1 Glass and Ceramics Manufacturing

Cerium compounds are integral in the glass and ceramics industries due to their ability to enhance optical properties and act as polishing agents.

Case Study:

In a comparative study of glass polishing agents, it was found that cerium-based compounds provided superior surface finish quality compared to traditional polishing agents, leading to their widespread adoption in precision optics manufacturing.

Wirkmechanismus

The mechanism of action of (Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium involves its ability to undergo redox reactions, which allows it to act as a catalyst in various chemical processes. The cerium center can alternate between different oxidation states, facilitating electron transfer reactions. This redox cycling is crucial for its catalytic activity and its ability to scavenge free radicals in biological systems.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cerium(IV)oxid (CeO2): Eine weit verbreitete Ceriumverbindung mit starken katalytischen Eigenschaften.

Ceriumnitrat (Ce(NO3)3): Eine weitere Ceriumverbindung, die in verschiedenen chemischen Reaktionen eingesetzt wird.

Ceriumchlorid (CeCl3): Häufig in der organischen Synthese als Lewis-Säure-Katalysator eingesetzt.

Einzigartigkeit

(Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)Cerium ist aufgrund seiner spezifischen Koordination mit Isodecanoat-, Isooctanoat- und Neodecanoat-Liganden einzigartig. Diese einzigartige Koordinationsumgebung verbessert seine Löslichkeit und Stabilität, wodurch es für bestimmte Anwendungen geeignet ist, bei denen andere Ceriumverbindungen möglicherweise nicht so effektiv sind.

Biologische Aktivität

The compound (Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium, a cerium-based complex, has garnered attention in biomedical research due to its potential biological activities. This article explores its biological activity, particularly focusing on cytotoxicity, antibacterial properties, and cellular interactions, supported by relevant data and case studies.

Synthesis and Characterization

Cerium compounds, particularly cerium oxide nanoparticles (CeO₂ NPs), have been synthesized using various methods that influence their biological activity. The synthesis method and the concentration of these nanoparticles play crucial roles in their interaction with biological systems. For instance, different concentrations of cerium oxide have shown varying effects on human fibroblast cell cultures, with optimal concentrations enhancing cell proliferation while higher concentrations exhibit cytotoxic effects .

1. Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cell lines. A study indicated that lower concentrations (10^-6M) of cerium oxide demonstrated significant stimulation of cell proliferation compared to control groups, while higher concentrations (10^-2M) resulted in a marked decrease in cell viability .

Table 1: Cytotoxicity Effects of Cerium Compounds on Cell Lines

| Concentration (M) | Cell Line Type | Effect on Proliferation | Statistical Significance |

|---|---|---|---|

| 10^-6 | Human Fibroblasts | Increased by 31% | p < 0.01 |

| 10^-4 | Human Mesenchymal Stem Cells | Increased by 18 times | p < 0.05 |

| 10^-2 | Human Keratinocytes | Decreased by 21% | p < 0.05 |

2. Antibacterial Activity

Cerium oxide nanoparticles have shown promising antibacterial properties. Research indicates that these nanoparticles can inhibit bacterial growth through oxidative stress mechanisms, which disrupt bacterial cell membranes and metabolic pathways. The presence of cerium oxide can also modulate the antibacterial activity exerted by other salts, such as magnesium and potassium, highlighting its potential as an antimicrobial agent .

Table 2: Antibacterial Efficacy of Cerium Compounds

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

The biological activity of cerium compounds is primarily attributed to their antioxidative properties . They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cells from damage during various stress conditions, including radiation exposure . Additionally, cerium oxide nanoparticles have been shown to promote anti-apoptotic effects in human colon cells exposed to radiation, further supporting their role in cellular protection .

Case Studies

Several case studies have been conducted to evaluate the effects of cerium-based compounds on wound healing and tissue regeneration. For example, a recent study demonstrated that nanocrystalline cerium oxide significantly accelerated wound healing in animal models by enhancing fibroblast migration and proliferation .

Case Study Overview: Wound Healing with Cerium Nanoparticles

- Objective : To assess the impact of cerium oxide nanoparticles on wound healing.

- Method : Application of cerium oxide at varying concentrations on excisional wounds in rats.

- Findings :

- Enhanced fibroblast activity was observed at concentrations of 10^-4M.

- Significant reduction in wound closure time compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.